Product packaging for (S)-4-Ethylisoxazolidin-4-ol(Cat. No.:)

(S)-4-Ethylisoxazolidin-4-ol

Cat. No.: B12982662
M. Wt: 117.15 g/mol
InChI Key: VQLSHEXSQGXDFU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Ethylisoxazolidin-4-ol is a chiral isoxazolidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the isoxazolidin-4-ol scaffold are recognized for their resemblance to 3-hydroxypyrrolidines, making them important and valuable structural fragments in drug discovery . This resemblance provides a heterocyclic substructure that is of particular interest in modern medicinal chemistry for the design of novel bioactive molecules . The isoxazolidine core is a versatile heterocycle containing oxygen and nitrogen atoms, frequently utilized as a key building block for more complex cyclic and acyclic compounds . Research into similar enantiopure isoxazolidines has shown that such structures often exhibit promising drug-like properties, including compliance with Lipinski's rule of five, which predicts good oral bioavailability . Furthermore, novel isoxazolidine derivatives continue to be synthesized and evaluated for a range of biological activities, highlighting the ongoing interest in this heterocyclic system . As a chiral compound, the (S)-enantiomer offers specific three-dimensional orientation for stereoselective synthesis and for interactions with biological targets. This product is intended for research applications such as method development, library synthesis, and biological screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B12982662 (S)-4-Ethylisoxazolidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(4S)-4-ethyl-1,2-oxazolidin-4-ol

InChI

InChI=1S/C5H11NO2/c1-2-5(7)3-6-8-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1

InChI Key

VQLSHEXSQGXDFU-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@]1(CNOC1)O

Canonical SMILES

CCC1(CNOC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Ethylisoxazolidin 4 Ol and Enantiomerically Enriched Isoxazolidinols

Enantioselective Strategies for Isoxazolidine (B1194047) Ring Construction

The primary method for constructing the isoxazolidine core is the 1,3-dipolar cycloaddition of a nitrone with an alkene. qu.edu.sawikipedia.orgqu.edu.sachem-station.comorganicreactions.org This reaction is highly valued for its ability to create up to three new contiguous stereogenic centers in a single step. chem-station.commdpi.com Achieving control over the regio-, diastereo-, and enantioselectivity of this transformation is a key challenge that has been addressed through several sophisticated strategies. qu.edu.sa

The asymmetric 1,3-dipolar cycloaddition between a nitrone (the 1,3-dipole) and an olefin (the dipolarophile) is a powerful tool for synthesizing chiral isoxazolidines. qu.edu.sawikipedia.orgqu.edu.saorganicreactions.org The reaction proceeds through a concerted, pericyclic mechanism, and its stereochemical outcome can be influenced by various chiral factors. wikipedia.org

A reliable strategy for inducing asymmetry is the use of a chiral auxiliary, a stereogenic group that is temporarily attached to one of the reactants to direct the stereochemical course of the reaction. wikipedia.org After the cycloaddition, the auxiliary can be removed and ideally recovered. wikipedia.org

Oxazolidinone auxiliaries, developed by David Evans, are widely used in stereoselective synthesis and have been applied to 1,3-dipolar cycloadditions. wikipedia.org For instance, an acrylamide derivative bearing an isoxazolidine-based chiral auxiliary has been shown to undergo highly diastereoselective dipolar cycloaddition with nitrones. researchgate.net The facial selectivity is dictated by the steric hindrance imposed by the auxiliary, guiding the approach of the nitrone. researchgate.net Similarly, chiral auxiliaries derived from α-amino acids have been designed with features that allow for rapid purification while still effectively controlling stereoselectivity in cycloadditions. collectionscanada.gc.ca

Auxiliary TypeReactantDiastereoselectivityReference
Isoxazolidine-basedAcrylamideHigh researchgate.net
OxazolidinoneAcid Chloride SubstrateHigh
Fluorous OxazolidinoneN/AHigh collectionscanada.gc.ca

The development of catalytic enantioselective 1,3-dipolar cycloadditions represents a more atom-economical approach. rsc.org Both metal complexes and small organic molecules have been successfully employed as catalysts.

Metal Catalysis: Chiral Lewis acids are prominent catalysts for these reactions. A chiral bis-titanium(IV) catalyst, for example, has been effectively used in the cycloaddition of various nitrones with acrolein, producing the corresponding isoxazolidines in high yields and with excellent enantioselectivities. organic-chemistry.org Other transition metals, such as palladium, have also been used with chiral phosphine ligands to catalyze the cycloaddition of nitrones to olefins with high enantioselectivity. researchgate.net Nickel(II) complexes with N,N'-dioxide ligands have proven effective in catalyzing the reaction between nitrones and methyleneindolinones, yielding spiro-isoxazoline-oxindoles with up to 99% enantiomeric excess (ee). chemrxiv.org

Organocatalysis: Organocatalysis offers an alternative, metal-free approach. Chiral primary amines have been used to catalyze the reaction between enones and nitrones, affording fused bicyclic isoxazolidine derivatives with good to excellent diastereo- and enantioselectivities. researchgate.net Imidazolidinone catalysts, often referred to as MacMillan catalysts, activate unsaturated aldehydes towards cycloaddition with nitrones. nih.govmdpi.com The use of a second-generation MacMillan catalyst significantly accelerates the reaction, allowing it to proceed at room temperature while maintaining high enantioselectivity. nih.gov Bifunctional thiourea and squaramide organocatalysts have also emerged as powerful tools for a variety of asymmetric cycloaddition reactions. rsc.org

Catalyst TypeCatalyst ExampleReactantsEnantioselectivity (ee)Reference
Metal CatalysisBis-Titanium(IV) oxide (S,S)-1Nitrones + AcroleinHigh to Excellent organic-chemistry.org
Metal CatalysisChiral Phosphine-PalladiumNitrone + OlefinUp to 91% researchgate.net
Metal CatalysisNi(ClO4)2 + N,N'-dioxide ligandNitrones + Methyleneindolinones87-99% chemrxiv.org
OrganocatalysisChiral Primary AmineEnones + NitronesExcellent researchgate.net
OrganocatalysisMacMillan ImidazolidinoneUnsaturated Aldehydes + NitronesGood to Excellent nih.gov

Stereochemical control can also be achieved by incorporating chirality directly into the structure of the nitrone or the olefin dipolarophile. This substrate-controlled approach relies on the inherent stereocenter(s) to direct the formation of new chiral centers during the cycloaddition. The reaction of chiral, non-racemic nitrones with achiral olefins often proceeds with a high degree of asymmetric induction. jst.go.jp For example, the cycloaddition of a chiral nitrone derived from an amino acid with methyl acrylate can proceed with high stereoselectivity. qu.edu.sa Similarly, intramolecular cycloadditions, where the nitrone and olefin are part of the same molecule, can exhibit high diastereoselectivity when a stereocenter is present in the tether connecting the two functional groups. wikipedia.orgnih.gov

The chiral pool synthesis strategy employs readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. youtube.comresearchgate.netrsc.org This approach leverages the pre-existing chirality of the starting material, which is incorporated into the final target molecule. youtube.com For instance, L-serine, a naturally occurring amino acid, can be used as a chiral precursor to synthesize a chiral nitrone. youtube.com Subsequent cycloaddition reactions involving this nitrone transfer the initial chirality to the newly formed isoxazolidine product. This method is advantageous as it starts with optically pure materials, often simplifying the purification process and ensuring high enantiomeric purity in the final product.

An alternative pathway to isoxazolidinols involves the catalytic enantioselective nitroso aldol (B89426) reaction. csic.es This reaction involves the addition of an enolizable carbonyl compound to a nitroso compound, which can be directed to occur with high regio- and enantioselectivity using either metal or organocatalysts. csic.esnih.gov

The initial product of this reaction is an α-aminooxy or α-hydroxyamino carbonyl compound. csic.es For example, organocatalysts such as L-proline and its derivatives can catalyze the reaction of aldehydes or ketones with nitrosobenzene to form α-aminooxy products with high enantioselectivity. nih.govnih.gov Pyrrolidine-based tetrazole catalysts have also been found to be highly effective for this transformation. nih.govnih.gov Following the nitroso aldol reaction, these intermediates can undergo subsequent transformations, such as reduction and cyclization, to furnish the desired enantiomerically enriched isoxazolidinol ring system.

CatalystReactantsProduct TypeEnantioselectivity (ee)Reference
Silver-BINAP complexesTin enolates + Nitrosobenzeneα-aminooxy ketonesHigh csic.es
Pyrrolidine-tetrazole (3f)Cyclohexanone + Nitrosobenzeneα-aminooxy ketone>99% nih.gov
L-ProlineAldehydes + Nitrosoarenesα-aminooxy aldehydesHigh nih.gov

Cyclizations of Unsaturated Hydroxylamines (Enantioselective Variants)

The synthesis of enantiomerically enriched isoxazolidinols can be effectively achieved through the enantioselective cyclization of unsaturated hydroxylamines. This strategy often involves the conjugate addition of a hydroxylamine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the isoxazolidine ring. The key to the enantioselectivity lies in the use of chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reaction.

One prominent approach is the Michael addition/cyclization of N-substituted hydroxylamines to α,β-unsaturated ketones. researchgate.net While this reaction can produce a mixture of diastereomers, the introduction of chiral organocatalysts can significantly influence the stereochemical pathway. acs.org For instance, second-generation MacMillan catalysts have been shown to accelerate the reaction between nitrones and arylpropionaldehydes, leading to 4-isoxazolines with good to excellent enantiomeric ratios. acs.org Another strategy involves the cyclization of propargylic N-hydroxylamines. acs.org

A noteworthy method involves the oxidation of a hydroxylaminoalkyl furan, derived from chiral starting materials like (S)-epichlorohydrin, to generate an α,β-unsaturated ketone intermediate. This intermediate subsequently cyclizes to form the isoxazoline skeleton, which is a direct precursor to isoxazolidinols. nih.gov This method capitalizes on the chirality of the starting material to establish the desired stereochemistry in the final product.

The reaction conditions, such as the choice of solvent and catalyst, play a crucial role in determining the efficiency and stereoselectivity of the cyclization. Research has shown that conducting these cycloaddition reactions in aqueous media can lead to high diastereoselectivity. tsijournals.com

Reductive Routes from Chiral Isoxazolines or Isoxazolinium Salts

Reductive methodologies starting from chiral isoxazolines or their corresponding isoxazolinium salts provide a robust pathway to enantiomerically enriched isoxazolidines and, by extension, isoxazolidinols. The reduction of the C=N bond within the isoxazoline ring or the isoxazolinium ion is a critical step in these synthetic sequences.

A particularly effective strategy involves the stereoselective reduction of N-methylisoxazolinium salts that possess a chiral side-chain. znaturforsch.com This approach has been systematically studied to produce optically active N-methylamino acids, with the isoxazolidine ring being a key intermediate. The reduction can be performed as a two-step process using sodium triacetoxyborohydride (NaBH(OAc)₃) followed by catalytic hydrogenation, or as a one-pot catalytic hydrogenation. These methods have demonstrated high diastereomeric ratios, reaching up to 95:5. znaturforsch.com

The choice of reducing agent is critical for achieving high stereoselectivity. While powerful hydrides like lithium aluminium hydride (LiAlH₄) can lead to non-selective reactions, other reagents have proven more effective. znaturforsch.com A study on the reduction of a specific isoxazolinium salt highlighted the efficacy of various hydrides, with sodium borohydride in ethanol showing notable diastereoselectivity. znaturforsch.com

Below is a data table summarizing the results of the reduction of an N-methylisoxazolinium salt with different hydride reagents, demonstrating the influence of the reagent on the diastereomeric ratio (d.r.) of the resulting isoxazolidines. znaturforsch.com

EntryReagent(s)SolventTemp (°C)Yield (%)d.r. (erythro:threo)
1NaBH₄EtOH08183:17
2NaBH₄MeOH08078:22
3NaBH(OAc)₃THFrt9284:16
4LiAlH₄THF-78 to 08054:46
5Zn(BH₄)₂THF02490:10

This table presents data on the diastereoselective reduction of an N-methylisoxazolinium salt, showcasing how different hydride reagents influence the stereochemical outcome. znaturforsch.com

Furthermore, the asymmetric reduction of isoxazolium salts to Δ⁴-isoxazolines has been accomplished using tethered MsDPEN-ruthenium catalysts, achieving good yields and high enantiomeric enrichment without subsequent ring opening. researchgate.net These chiral isoxazolines are valuable precursors that can be further reduced to the corresponding saturated isoxazolidinols. The reductive cleavage of the N-O bond in isoxazolines is a well-established method for synthesizing γ-amino alcohols, indicating the versatility of these heterocycles as synthetic intermediates. acs.org

Green Chemistry Principles in the Synthesis of Chiral Isoxazolidinols

The integration of green chemistry principles into the synthesis of chiral isoxazolidinols aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, energy-efficient methods, and catalytic systems that are both effective and recyclable.

Development of Solvent-Free or Aqueous Reaction Media

A significant advancement in green synthetic chemistry is the move away from volatile and often toxic organic solvents. For the synthesis of isoxazolidine derivatives, performing reactions in water has been shown to result in high diastereoselectivity. tsijournals.com Environmentally friendly approaches also include the use of non-toxic and non-hazardous reagents at room temperature in metal-free conditions, which minimizes the generation of toxic waste. researchgate.net

Solvent-free synthesis is another key green strategy. researchgate.net In some cases, reactions can be conducted using only the neat reagents, often with catalytic amounts of an activator. An innovative approach involves the use of deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than either individual component. researchgate.net These solvents are often biodegradable, non-toxic, and can be recycled. For instance, a ternary deep eutectic solvent composed of choline chloride, glycerol, and aluminum chloride hexahydrate has been successfully employed as both the catalyst and reaction medium for the efficient synthesis of oxazolidinones, which are structurally related to isoxazolidinols. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes. researchgate.net This leads to increased reaction rates, enhanced product yields, and often cleaner reactions with fewer side products. researchgate.netnih.gov

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including oxazolidin-2-ones and thiazolidin-4-ones. nih.govnih.gov The benefits include not only speed and efficiency but also improved "atom economy" through higher chemical yields and product selectivity. nih.gov Microwave-assisted methods can often be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The rapid and uniform heating provided by microwaves can lead to improved yields and a remarkable reduction in the time required for the synthesis of chiral auxiliaries like oxazolidinones. nih.gov

ProductConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)
(S)-4-Benzyl-1,3-oxazolidin-2-one18 h10 min8595
(S)-4-Phenyl-1,3-oxazolidin-2-one24 h20 min7891
(S)-4-Isopropyl-1,3-oxazolidin-2-one24 h15 min8594

This table compares reaction times and yields for the synthesis of various oxazolidin-2-ones using conventional heating versus microwave irradiation, illustrating the significant improvements offered by microwave technology. nih.gov

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of green chemistry. mdpi.com Their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity make them highly efficient and environmentally benign. mdpi.comresearchgate.net

MCRs have been effectively used to synthesize isoxazolidin-5-ones. researchgate.netfigshare.com An organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reaction between Meldrum's acid, hydroxylamines, and aldehydes provides a direct route to a wide array of isoxazolidinones. figshare.com Similarly, isocyanide-based MCRs are versatile tools for the synthesis of various heterocycles. mdpi.com

The development of catalytic enantioselective MCRs remains a significant goal, allowing for the one-pot synthesis of valuable chiral heterocycles. researchgate.net Three-component reactions catalyzed by systems like CuBr in an ionic liquid have been developed for the production of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO₂, showcasing a green approach that utilizes a renewable C1 source. mdpi.com

Application of Recyclable and Heterogeneous Catalysts (e.g., Nanocomposites)

The development of recyclable catalysts is paramount to sustainable chemical synthesis, as it reduces waste and lowers costs. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. nih.gov

Several innovative recyclable catalytic systems have been developed for the synthesis of isoxazolidine-related structures:

Ionic Liquid Systems : A CuBr/ionic liquid catalytic system has been shown to efficiently catalyze the three-component synthesis of 2-oxazolidinones. This system exhibits excellent activity and can be recycled. mdpi.com

Immobilized Chiral Ligands : Chiral oxazoline-based ligands have been immobilized on inorganic supports like functionalized mesoporous silica (SBA-15). These heterogeneous catalysts have been used in copper-catalyzed asymmetric reactions, demonstrating high yields and enantioselectivities. Importantly, they can be recovered and reused multiple times (e.g., eight times) without a significant drop in reactivity or selectivity. nih.govresearchgate.net

Magnetic Nanoparticles : Supporting organocatalysts on magnetic nanoparticles is another advanced strategy. These catalysts can be easily removed from the reaction medium using an external magnet, simplifying the purification process and allowing for efficient recycling. metu.edu.trresearchgate.net

Atom Economy and Waste Minimization in Chiral Isoxazolidine Synthesis

The principles of green chemistry are increasingly integral to modern synthetic methodologies, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Central to this philosophy are the concepts of atom economy and waste minimization, which are particularly relevant in the synthesis of complex chiral molecules like (S)-4-Ethylisoxazolidin-4-ol and other enantiomerically enriched isoxazolidinols.

Atom economy, a concept developed by Barry Trost, provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are found in the final product, with no byproducts. This contrasts with traditional measures of efficiency, such as percentage yield, which only considers the amount of product obtained relative to the theoretical maximum and does not account for the generation of waste.

In the context of chiral isoxazolidine synthesis, achieving high atom economy is a key objective. One of the most powerful and atom-economical methods for constructing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. This reaction, in principle, can be highly atom-economical as it involves the direct addition of the two reactants to form the desired heterocyclic ring system with no loss of atoms.

Catalytic Asymmetric Reactions: The use of catalytic amounts of chiral ligands or organocatalysts to induce enantioselectivity is a cornerstone of green chiral synthesis. Catalytic methods are inherently more atom-economical than using stoichiometric amounts of chiral auxiliaries, which need to be attached and subsequently removed, generating significant waste. For instance, the use of chiral organocatalysts in the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated aldehydes provides a direct route to enantiomerically enriched isoxazolidines.

Tandem or Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without the isolation of intermediates can significantly reduce waste from solvents, purification materials, and energy consumption. A tandem reaction that forms the isoxazolidine ring and introduces the desired functionality in one step would be a highly efficient approach.

The following data tables provide a comparative overview of different catalytic approaches for the synthesis of substituted isoxazolidines, highlighting key metrics relevant to atom economy and efficiency. While specific data for this compound is not extensively available in the public domain, the principles and comparisons drawn from related systems are directly applicable.

Table 1: Comparison of Catalytic Systems for the Asymmetric 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis

Catalyst SystemDipolarophileNitroneYield (%)Enantiomeric Excess (ee, %)Key Advantages
Chiral Organocatalyst (Diarylprolinol Silyl (B83357) Ether)α,β-Unsaturated AldehydeVariousHighUp to 99Metal-free, high enantioselectivity
Chiral Lewis Acid (e.g., Cu(I)-Box)AlkeneVariousGood to HighGood to HighHigh catalytic activity, good control of stereochemistry
Recyclable Supported CatalystAlkeneVariousGoodGoodCatalyst reusability, reduced metal contamination

Table 2: Atom Economy Considerations for Different Synthetic Strategies

Synthetic StrategyDescriptionTheoretical Atom EconomyKey Waste Streams
Stoichiometric Chiral AuxiliaryA chiral auxiliary is attached to the nitrone or alkene, directs the stereochemistry of the cycloaddition, and is then removed.LowThe chiral auxiliary itself, reagents for attachment and removal.
Catalytic Asymmetric 1,3-Dipolar CycloadditionA catalytic amount of a chiral catalyst is used to induce enantioselectivity in the direct cycloaddition of the nitrone and alkene.High (for the cycloaddition step)Solvent, purification materials. Catalyst waste is minimal.
Multi-step Linear SynthesisThe isoxazolidine ring is constructed through a series of reactions with isolation of intermediates.Variable (generally lower)Byproducts from each step, solvents for reaction and purification.
Tandem/Cascade ReactionMultiple transformations occur in a single reaction vessel without isolation of intermediates.HighMinimal solvent and purification waste.

By focusing on catalytic and highly convergent synthetic strategies, the production of enantiomerically enriched isoxazolidinols like this compound can be achieved with significantly improved atom economy and reduced environmental impact. The ongoing development of novel and more efficient catalytic systems continues to drive the field of chiral synthesis towards greener and more sustainable practices.

Stereochemical Characterization and Absolute Configuration Elucidation of S 4 Ethylisoxazolidin 4 Ol

Spectroscopic Techniques for Chiral Analysis

Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful tools for determining the absolute configuration of enantiomers.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, corresponding to electronic transitions. The resulting spectrum, with positive or negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure and provides a fingerprint of its absolute configuration.

The experimental ECD spectrum of a chiral compound like (S)-4-Ethylisoxazolidin-4-ol would be acquired using a dedicated CD spectrometer. The sample is typically dissolved in a transparent solvent, such as methanol or acetonitrile, and placed in a quartz cuvette. The instrument then irradiates the sample with circularly polarized light across a specific UV-Vis wavelength range, and the differential absorbance is recorded.

The analysis of the resulting spectrum involves identifying the wavelengths of the Cotton effects and their signs (positive or negative). For this compound, the chromophores present (e.g., the N-O bond within the isoxazolidine (B1194047) ring) would give rise to characteristic ECD bands.

Hypothetical Experimental ECD Data for this compound

Wavelength (nm)Molar Ellipticity (deg cm²/dmol)
210+15,000
235-8,000
260+2,500

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not publicly available.

To assign the absolute configuration, the experimental ECD spectrum is compared with a theoretically computed spectrum. nih.govchemistrywithatwist.com Time-Dependent Density Functional Theory (TDDFT) has become a standard and reliable method for calculating the ECD spectra of chiral molecules. nih.govacs.orgacs.org The process involves:

Conformational Search: Identifying the low-energy conformers of this compound using computational chemistry software.

Geometry Optimization: Optimizing the geometry of each conformer.

TDDFT Calculation: Calculating the excitation energies and rotational strengths for each conformer.

Spectral Simulation: Generating a simulated ECD spectrum for each conformer and then a Boltzmann-averaged spectrum based on the relative energies of the conformers. nih.gov

The calculated spectrum for the (S)-enantiomer is then compared to the experimental spectrum. A good match between the experimental and the calculated spectrum for the (S)-configuration would confirm the absolute stereochemistry. Conversely, if the experimental spectrum is a mirror image of the calculated (S)-spectrum, the absolute configuration would be assigned as (R).

Hypothetical Comparison of Experimental and TDDFT-Calculated ECD Data for this compound

Data SourcePeak 1 Wavelength (nm)Peak 1 SignPeak 2 Wavelength (nm)Peak 2 Sign
Experimental210Positive235Negative
Calculated (S)-isomer208Positive232Negative
Calculated (R)-isomer208Negative232Positive

Note: The data presented in this table is hypothetical and for illustrative purposes only.

ECD spectroscopy can also be employed to determine the enantiomeric excess (e.e.) of a sample. nih.govresearchgate.net Since the ECD signal is directly proportional to the concentration difference between the two enantiomers, a calibration curve can be constructed using samples of known enantiomeric composition. The molar ellipticity of an unknown sample can then be measured, and its e.e. can be determined by comparing it to the molar ellipticity of the pure enantiomer. For a sample of this compound, the intensity of a characteristic Cotton effect, for instance, the peak at 210 nm, would be measured and compared against a standard to quantify its enantiopurity.

Hypothetical Data for Enantiopurity Determination of 4-Ethylisoxazolidin-4-ol using ECD

Enantiomeric Excess of (S)-isomer (%)Molar Ellipticity at 210 nm (deg cm²/dmol)
100+15,000
75+11,250
50+7,500
25+3,750
0 (racemic)0
-50-7,500
-100 (pure R-isomer)-15,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region of the electromagnetic spectrum. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule, corresponding to its vibrational transitions. wikipedia.org VCD spectra are rich in structural information and are highly sensitive to the stereochemistry of a molecule. wikipedia.org

The experimental VCD spectrum of this compound would be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module. mdpi.com The sample is typically dissolved in a suitable deuterated solvent (to avoid interference from solvent C-H vibrations) and placed in an IR-transparent cell. The instrument records the infrared spectrum and the corresponding VCD spectrum simultaneously.

The analysis of the VCD spectrum involves examining the signs and intensities of the VCD bands associated with specific vibrational modes of the molecule. For this compound, characteristic bands would arise from the stretching and bending vibrations of the C-H, O-H, C-O, and C-N bonds within its structure. The pattern of positive and negative VCD bands provides a unique spectroscopic signature for the (S)-enantiomer. Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using quantum chemical methods. wikipedia.org

Hypothetical Experimental VCD Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeVCD Sign
3450O-H stretchPositive
2960C-H stretch (ethyl)Negative
1450CH₂ bend (ethyl)Positive
1100C-O stretchNegative

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Lack of Publicly Available Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data specifically detailing the stereochemical characterization and absolute configuration elucidation of the chemical compound this compound using the requested analytical techniques. Searches for experimental and theoretically computed Vibrational Circular Dichroism (VCD) spectra, Nuclear Magnetic Resonance (NMR) spectroscopic studies, and X-ray crystallographic analyses for this specific molecule did not yield any relevant results.

The absence of dedicated studies on this compound means that detailed research findings, data tables, and specific discussions on the following topics, as per the requested outline, cannot be provided:

X-ray Crystallography for Solid-State Absolute Configuration Determination:No crystallographic data for this compound has been published.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives:There are no reports of single-crystal X-ray diffraction analysis for this compound or its derivatives.

While the outlined techniques are standard and powerful methods for the stereochemical characterization of chiral molecules, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, a scientifically accurate and detailed article strictly adhering to the provided outline cannot be generated at this time. Further empirical research would be required to produce the data necessary to address the specified topics.

Analysis of Crystal Packing and Intermolecular Interactions in Chiral Crystals

The manner in which molecules arrange themselves in a solid-state crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. In the case of chiral molecules like this compound, the packing is constrained to one of the chiral space groups, which lacks inversion centers or mirror planes. The specific arrangement of molecules is driven by the thermodynamic imperative to achieve the most stable, lowest energy state. This is accomplished through the optimization of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and weaker van der Waals forces.

For this compound, the presence of a hydroxyl (-OH) group as a hydrogen bond donor and the oxygen and nitrogen atoms of the isoxazolidine ring as hydrogen bond acceptors suggests that hydrogen bonding plays a pivotal role in its crystal packing. These strong, directional interactions are often the primary determinants of the supramolecular architecture. The hydroxyl group can engage in hydrogen bonds with neighboring molecules, leading to the formation of distinct motifs such as chains, dimers, or more complex three-dimensional networks.

The analysis of the crystal structure of a chiral isoxazolidin-4-ol would involve identifying these primary hydrogen bonding networks. The table below presents hypothetical data for the key hydrogen bonds that could be expected in a crystal of this compound, based on typical bond lengths and angles observed in similar structures.

Table 1: Potential Hydrogen Bond Geometry in a Crystal of this compound

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
O-H (hydroxyl) H O (isoxazolidine ring) 0.84 1.95 2.78 170

The interplay of these various intermolecular forces results in a unique three-dimensional packing arrangement. The chirality of this compound ensures that the crystal structure is non-centrosymmetric. The detailed analysis of these packing motifs and intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and mechanical strength.

Table 2: Compound Names Mentioned in the Article

Compound Name

Computational Chemistry and Theoretical Investigations on S 4 Ethylisoxazolidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting a wide range of molecular properties by approximating the solutions to the Schrödinger equation based on the electron density. For (S)-4-Ethylisoxazolidin-4-ol, DFT would be employed to build a foundational understanding of its intrinsic properties. Studies on various isoxazolidine (B1194047) and isoxazole (B147169) derivatives frequently utilize DFT methods, such as the B3LYP functional, to elucidate their structures and electronics. preprints.orgindexacademicdocs.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. A geometry optimization calculation finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. The isoxazolidine ring is not planar and can exist in various conformations, typically "envelope" or "twist" forms. The presence of two substituents on the same carbon atom (C4) introduces significant conformational constraints.

A thorough conformational analysis would involve:

Initial Structure Generation: Building various possible conformers by rotating the ethyl and hydroxyl groups.

Geometry Optimization: Optimizing each of these initial structures to find the nearest local energy minimum.

Energy Calculation: Calculating the relative energies of all stable conformers to identify the global minimum, which represents the most populated conformation at equilibrium.

The results would likely show that steric hindrance between the ethyl group, the hydroxyl group, and the rest of the ring plays a crucial role in determining the preferred conformation. Hydrogen bonding between the hydroxyl group and the ring's oxygen or nitrogen atom could also be a key stabilizing factor in certain conformers.

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

ConformerDescription of Key FeatureRelative Energy (kcal/mol)Population (%)
Conf-1 Global minimum; Intramolecular H-bond (OH to ring N)0.0075.2
Conf-2 Envelope conformation; Ethyl group pseudo-equatorial1.1515.6
Conf-3 Twist conformation; Ethyl group pseudo-axial1.896.8
Conf-4 Intramolecular H-bond (OH to ring O)2.502.4

Note: Data is hypothetical and for illustrative purposes only.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. This involves examining the molecular orbitals, charge distribution, and bonding characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density and Charge Distribution: Analysis of the electron density reveals how electrons are distributed across the molecule. A Natural Bond Orbital (NBO) analysis would be performed to calculate the partial charges on each atom, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen and nitrogen atoms of the isoxazolidine ring are expected to be the most electronegative centers.

Bonding Analysis: Techniques like the Electron Localization Function (ELF) can be used to characterize the nature of the chemical bonds (covalent, ionic, etc.). preprints.orgresearchgate.net

Table 2: Hypothetical Electronic Properties of this compound (Global Minimum Conformer)

PropertyValueInterpretation
EHOMO -6.8 eVIndicates electron-donating capability (nucleophilicity)
ELUMO +1.5 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 8.3 eVSuggests high kinetic stability
Dipole Moment 2.5 DebyeIndicates a polar molecule
Partial Charge on N -0.45 eNucleophilic center
Partial Charge on C4 +0.30 eElectrophilic center

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions evolve.

An MD simulation of this compound in a solvent like water would provide insights into its behavior in a more realistic environment. Such simulations can:

Explore Conformational Space: The simulation can reveal transitions between the different stable conformers identified by DFT, showing which conformations are readily accessible at a given temperature.

Analyze Solvent Effects: It allows for the study of how solvent molecules arrange around the solute and the nature of solute-solvent hydrogen bonds. The hydroxyl and ethyl groups would significantly influence the local water structure.

Determine Flexibility: MD simulations can quantify the flexibility of different parts of the molecule, such as the rotation of the ethyl group or the puckering of the isoxazolidine ring.

By simulating a system with multiple molecules of this compound, MD can be used to investigate intermolecular interactions and the tendency for self-assembly or aggregation. mdpi.com

Intermolecular Forces: The simulation would identify the dominant forces driving aggregation, which would likely be hydrogen bonding involving the hydroxyl groups and dipole-dipole interactions.

Supramolecular Chirality: A key area of investigation would be to see if the inherent chirality of the individual molecules translates into a larger, ordered, and chiral supramolecular structure upon aggregation. arxiv.org MD simulations can characterize the structure and stability of any aggregates that form and determine if they exhibit a preferred chiral arrangement.

Table 3: Potential Intermolecular Interactions for this compound in an MD Simulation

Interaction TypeDescriptionPotential Role in Aggregation
Hydrogen Bonding Between the -OH group of one molecule and the N or O atoms of anotherPrimary driving force for dimerization and formation of larger clusters
Dipole-Dipole Between the polar isoxazolidine ringsContributes to the overall stability and orientation of molecules within an aggregate
van der Waals Between the ethyl groups and the hydrocarbon backboneWeaker, non-specific interactions that contribute to packing efficiency

Note: This table describes potential interactions that would be analyzed in a hypothetical MD study.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its stability, degradation pathways, or its participation in further synthetic transformations. A typical mechanistic study involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. This is the bottleneck of the reaction.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

Mapping the Reaction Pathway: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

For instance, a computational study could investigate the mechanism of a ring-opening reaction of the isoxazolidine, which is a common transformation for this class of heterocycles. mdpi.com Such a study would provide critical insights into the feasibility of the reaction and the factors controlling its stereochemical outcome. nih.gov

Table 4: Illustrative Energy Profile for a Hypothetical Ring-Opening Reaction of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant This compound0.0
Transition State 1 N-O bond cleavage+25.5
Intermediate Ring-opened diradical species+15.0
Transition State 2 Hydrogen transfer+20.2
Product Final ring-opened product-10.8

Note: Data is hypothetical and for illustrative purposes only.

Transition State Analysis of Enantioselective Synthetic Pathways

The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern pharmaceutical and materials science. A primary method for achieving this is through asymmetric catalysis, often employing chiral catalysts to control the stereochemical course of a reaction. The 1,3-dipolar cycloaddition of a nitrone with an alkene is a common and powerful strategy for constructing the isoxazolidine ring. To achieve enantioselectivity in the synthesis of this compound, a chiral Lewis acid or a chiral organocatalyst would typically be employed.

Computational transition state analysis, primarily using Density Functional Theory (DFT), is instrumental in elucidating the origins of this enantioselectivity. researchgate.netemich.edu By modeling the reaction pathway, chemists can identify and characterize the transition states leading to the (S) and (R) enantiomers. The difference in the activation energies (ΔΔG‡) of these diastereomeric transition states directly correlates to the enantiomeric excess (ee) of the product.

In a hypothetical enantioselective synthesis of this compound, let us consider the cycloaddition of a suitable nitrone and but-1-ene, catalyzed by a chiral Lewis acid. Computational analysis would involve locating the transition state structures for the four possible stereochemical pathways (endo and exo approaches for the formation of both enantiomers).

Key aspects of the transition state analysis would include:

Geometry of the Transition State: The precise arrangement of the nitrone, the alkene, and the chiral catalyst in the transition state is crucial. Non-covalent interactions, such as hydrogen bonding or steric repulsion between the catalyst's chiral ligands and the reacting substrates, are meticulously analyzed. These interactions are what differentiate the energies of the competing transition states.

Activation Energy Calculations: DFT methods, such as B3LYP or M06-2X, are employed to calculate the Gibbs free energies of the reactants, transition states, and products. researchgate.net The transition state leading to the (S)-enantiomer is expected to have a lower activation energy than the one leading to the (R)-enantiomer, thus favoring the formation of the desired product.

Role of the Catalyst: Computational models can illuminate how the chiral catalyst creates a chiral pocket or environment that preferentially stabilizes one transition state over the other. nih.govresearchgate.net This could be through specific coordination patterns or steric hindrance that dictates the facial selectivity of the alkene's approach to the nitrone.

An illustrative data table summarizing the findings from a hypothetical DFT study on a catalyzed cycloaddition to form this compound is presented below.

Transition StatePathwayRelative Free Energy (ΔG‡, kcal/mol)Key Non-Covalent InteractionPredicted Enantiomeric Excess (ee %)
TS-S-endoFormation of (S)-enantiomer (endo)15.2Hydrogen bond between catalyst and nitrone oxygen95%
TS-R-endoFormation of (R)-enantiomer (endo)17.5Steric clash between ethyl group and catalyst ligand
TS-S-exoFormation of (S)-enantiomer (exo)16.8Less favorable catalyst-substrate orientation92%
TS-R-exoFormation of (R)-enantiomer (exo)18.9Significant steric repulsion

Note: The data in this table is illustrative and based on typical values found in computational studies of similar enantioselective cycloaddition reactions.

Theoretical Prediction of Regioselectivity and Stereoselectivity in Cycloadditions

Beyond enantioselectivity, computational chemistry is also pivotal in predicting the regioselectivity and stereoselectivity of the 1,3-dipolar cycloaddition itself. researchgate.netchesci.com For the formation of this compound, the cycloaddition must be regioselective to yield the 4-substituted isoxazolidine rather than a 5-substituted regioisomer. Furthermore, the relative orientation of the substituents on the newly formed ring (stereoselectivity) is of great importance.

Regioselectivity:

The regioselectivity of 1,3-dipolar cycloadditions is often explained by Frontier Molecular Orbital (FMO) theory. chesci.com This theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of orbital interactions that leads to the smallest energy gap and the most significant overlap between the orbitals at the termini of the dipole and dipolarophile.

DFT calculations can provide a quantitative assessment of FMO energies and orbital coefficients. For the cycloaddition leading to this compound, the interaction between the nitrone's HOMO and the alkene's LUMO (or vice-versa) would be analyzed. The terminal atoms of the nitrone (carbon and oxygen) and the alkene (the two carbons of the double bond) will have different orbital coefficients. The preferred regiochemistry arises from the combination where the atoms with the largest coefficients on the interacting HOMO and LUMO bond.

Stereoselectivity:

The stereoselectivity of the cycloaddition (i.e., the preference for an endo or exo transition state) is governed by a combination of steric and electronic factors.

Steric Effects: The presence of bulky substituents on either the nitrone or the alkene can lead to significant steric repulsion in one of the transition states, thereby favoring the other.

Secondary Orbital Interactions: In the endo transition state, favorable secondary orbital interactions can occur between the orbitals of the substituents on the alkene and the orbitals of the nitrone. These stabilizing interactions can lower the energy of the endo transition state relative to the exo transition state.

Computational modeling can accurately predict the energies of the endo and exo transition states, allowing for a prediction of the diastereomeric ratio of the products.

An illustrative data table summarizing the theoretical prediction of regioselectivity and stereoselectivity for the formation of 4-Ethylisoxazolidin-4-ol is provided below.

Selectivity TypeTransition StateCalculated Activation Energy (kcal/mol)Predicted Product RatioGoverning Factor
RegioselectivityTS for 4-substituted18.5>99:1Favorable HOMO-LUMO overlap
TS for 5-substituted23.1
StereoselectivityTS-endo18.585:15Steric hindrance favoring the exo approach
TS-exo17.9

Note: The data in this table is illustrative and based on typical values found in computational studies of similar cycloaddition reactions.

Chemical Transformations and Derivatization Reactions of the S 4 Ethylisoxazolidin 4 Ol Scaffold

Functionalization of the Hydroxyl Group at C-4

The tertiary hydroxyl group at the C-4 position is a key site for introducing molecular diversity. Its reactivity allows for the attachment of various functional groups through esterification, etherification, and the installation of protecting groups, which can be crucial for multi-step synthetic sequences.

The hydroxyl group of (S)-4-Ethylisoxazolidin-4-ol can be readily converted into esters and ethers to introduce a wide range of functionalities. Esterification is typically achieved by reacting the alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, benzoylation of a similar 4-hydroxyisoxazolidine has been successfully performed using benzoyl chloride in the presence of a base like pyridine (B92270). nih.gov This reaction proceeds by acylation of the oxygen atom, yielding the corresponding benzoate (B1203000) ester.

Etherification, while sometimes more challenging for tertiary alcohols due to steric hindrance, can be accomplished under specific conditions, such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. These derivatizations are not merely for adding bulk or functionality; they can also modulate the electronic properties and biological activity of the parent molecule.

Table 1: Representative Esterification and Etherification Reactions at C-4 This table is based on established reactions for tertiary alcohols and analogous heterocyclic systems.

Reaction Type Reagent(s) Product Type Conditions
Esterification Acetyl chloride, Pyridine C-4 Acetate (B1210297) Anhydrous solvent, 0 °C to RT
Esterification Benzoyl chloride, DMAP, Et₃N C-4 Benzoate CH₂Cl₂, RT
Etherification NaH, then Methyl iodide C-4 Methyl Ether Anhydrous THF, 0 °C to RT
Etherification KHMDS, then Benzyl bromide C-4 Benzyl Ether Anhydrous THF, -78 °C to RT

In the context of complex, multi-step syntheses, the temporary protection of the C-4 hydroxyl group is often a necessary strategy. organic-chemistry.org Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation, stability across a range of reaction conditions, and controlled removal. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), typically used with a base like imidazole (B134444) or triethylamine (B128534), can convert the hydroxyl group into a sterically hindered and chemically robust silyl ether.

Beyond the hydroxyl group, the nitrogen atom of the isoxazolidine (B1194047) ring may also require protection, especially if subsequent reactions involve strong bases or organometallic reagents. An N-debenzylation followed by protection with a group like 2,2,2-trichloroethyl chloroformate (TrocCl) has been demonstrated in related systems. d-nb.infobeilstein-journals.org This dual-protection strategy allows for selective manipulation of other parts of the molecule while preserving the core structure. The choice of protecting groups for both the oxygen and nitrogen atoms is critical and is dictated by the planned synthetic route, ensuring their stability and selective removal. organic-chemistry.org

Table 2: Protecting Group Strategies for the 4-Hydroxyisoxazolidine Scaffold

Functional Group Protecting Group Reagent Abbreviation Typical Deprotection Conditions
C-4 Hydroxyl tert-Butyldimethylsilyl chloride (TBDMSCl) TBDMS TBAF, THF
C-4 Hydroxyl Triisopropylsilyl chloride (TIPSCl) TIPS HF-Pyridine
Ring Nitrogen Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) Boc Trifluoroacetic acid (TFA)
Ring Nitrogen 2,2,2-Trichloroethyl chloroformate (TrocCl) Troc Zn, Acetic acid

Transformations of the Isoxazolidine Ring System

The isoxazolidine ring is not merely an inert scaffold; its N-O bond is susceptible to cleavage and rearrangement, providing pathways to other important classes of compounds. mdpi.com These transformations significantly expand the synthetic utility of this compound.

One of the most valuable transformations of isoxazolidines is the reductive cleavage of the N-O bond, which leads to the formation of 1,3-amino alcohols. wikipedia.org This ring-opening reaction is a reliable method for accessing these important synthetic intermediates, which are precursors to a wide range of biologically active molecules. rroij.comorganic-chemistry.org The reaction is typically carried out via catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. nih.govmdpi.com Alternatively, reducing agents like zinc in the presence of an acid can also be employed. nih.gov

For the this compound scaffold, this reductive cleavage would regioselectively break the N-O bond to yield a substituted β-amino alcohol. The stereochemistry at C-4 is typically retained during this process, allowing for the synthesis of stereochemically defined products. The choice of catalyst and reaction conditions can be tuned to ensure compatibility with other functional groups present in the molecule.

The isoxazolidine skeleton can undergo a variety of rearrangement reactions to produce different heterocyclic structures. These transformations often proceed through intermediates generated by the cleavage of the weak N-O bond and can be triggered by thermal, acidic, or basic conditions. While specific examples for the this compound substrate are not extensively documented, the reactivity of the general isoxazolidine class suggests several potential pathways. nih.govmdpi.com

Pyrrolidinones: Rearrangement to pyrrolidinones can occur under specific reductive or acidic conditions, often involving intermediates that facilitate ring expansion or contraction.

β-Lactams: The formation of β-lactams (2-azetidinones) from isoxazolidine precursors is a known, albeit less common, transformation. nih.govnih.gov This rearrangement would involve a significant structural reordering, potentially proceeding through a ketene (B1206846) intermediate or a related species.

Tetrahydropyridones and Dihydrofurans: Treatment of certain isoxazolium salts, derived from isoxazolidines, with reagents like acetic anhydride (B1165640) has been shown to yield furo[3,2-b]pyridin-2-ones, which are structurally related to both tetrahydropyridones and dihydrofurans. This type of rearrangement suggests that activation of the isoxazolidine ring, perhaps by converting the C-4 hydroxyl into a leaving group, could open pathways to these alternative heterocyclic systems.

Direct nucleophilic substitution at the C-4 position of this compound is challenging due to the poor leaving group ability of the hydroxyl group. However, this limitation can be overcome by first converting the hydroxyl into a better leaving group, such as a tosylate, mesylate, or halide. Once activated, this position becomes susceptible to attack by a wide range of nucleophiles.

Studies on related 4-functionalized isoxazolidines have shown that nucleophilic substitution with organometallic reagents, such as Grignard reagents, can proceed efficiently. nih.gov This allows for the introduction of new carbon-carbon bonds at the C-4 position. Furthermore, if a suitable activating group is present on the ring, addition-elimination sequences can also be employed to introduce new substituents, further demonstrating the synthetic versatility of the isoxazolidine core. nih.govresearchgate.net

Table 3: Potential Products from Transformations of the Isoxazolidine Ring

Transformation Type Reagent/Condition Resulting Scaffold Key Feature
Ring-Opening H₂, Pd/C β-Amino Alcohol Cleavage of N-O bond
Rearrangement Acid or Base Catalysis Pyrrolidinone Ring transformation
Rearrangement Photochemical/Thermal β-Lactam Ring contraction
Nucleophilic Substitution 1. MsCl, Et₃N; 2. NaN₃ C-4 Azido-isoxazolidine Inversion of stereochemistry

Modification of Substituents on the Nitrogen and Carbon Atoms

The this compound scaffold, characterized by a secondary amine within the isoxazolidine ring and a tertiary alcohol at the C4 position, offers multiple sites for chemical modification. Derivatization at these positions can lead to a diverse range of analogues with potentially altered physicochemical properties and biological activities. The strategic modification of substituents on the nitrogen and carbon atoms allows for the exploration of the structure-activity relationship of molecules based on this heterocyclic core.

Modification of the Nitrogen Substituent

The secondary amine in the isoxazolidine ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-acylation and N-alkylation reactions.

N-Acylation:

The nitrogen atom of the isoxazolidine can be readily acylated using various acylating agents to form the corresponding N-acyl derivatives. This transformation is valuable for introducing amide functionalities, which can modulate the electronic and steric properties of the molecule. Common methods for N-acylation include the use of acid chlorides or anhydrides in the presence of a base. For instance, the reaction of an NH-isoxazolidine with an acyl chloride (R-COCl) or an acid anhydride ((RCO)₂O) in the presence of a non-nucleophilic base like triethylamine or pyridine would yield the N-acylated product. While specific examples for this compound are not prevalent in the literature, this is a fundamental and widely applicable reaction for secondary amines. A mild method for the N-acylation of related oxazolidinones employs acid fluorides and mild bases such as diisopropylethylamine (iPr₂NEt) or triethylamine (NEt₃), affording high yields of the N-acylated products. Another approach involves the use of heteropolyacids as catalysts for the N-acylation of carbamates and oxazolidinones with carboxylic acid anhydrides under solvent-free conditions.

N-Alkylation:

N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly impact the lipophilicity and basicity of the molecule. Standard procedures for N-alkylation involve the reaction of the isoxazolidine with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the efficiency of the reaction. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt by-products. However, this typically requires a catalyst to activate the alcohol's hydroxyl group.

Table 1: Potential N-Substituent Modifications of this compound
Reaction TypeReagentProduct TypePotential Conditions
N-AcylationAcid Chloride (R-COCl)N-Acyl IsoxazolidineBase (e.g., Triethylamine), Aprotic Solvent
N-AcylationAcid Anhydride ((RCO)₂O)N-Acyl IsoxazolidineBase (e.g., Pyridine) or Acid Catalyst
N-AlkylationAlkyl Halide (R-X)N-Alkyl IsoxazolidineBase (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF)
Reductive AminationAldehyde/Ketone (RCHO/RCOR')N-Alkyl IsoxazolidineReducing Agent (e.g., NaBH₃CN, H₂/Pd-C)

Modification of Carbon Substituents

The primary sites for modification on the carbon backbone of this compound are the ethyl and hydroxyl groups at the C4 position. The tertiary nature of the hydroxyl group dictates its reactivity.

Reactions of the C4-Hydroxyl Group:

The tertiary hydroxyl group can undergo several transformations, although it is generally less reactive than primary or secondary alcohols.

Esterification: The hydroxyl group can be esterified to introduce various ester functionalities. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Given the tertiary nature of the alcohol, SN1-type conditions might be favored. The reaction involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Etherification: Formation of an ether linkage at the C4 position is another potential modification. This can be challenging for tertiary alcohols due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, under carefully controlled conditions, such as using a strong base to form the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis), ether formation may be possible.

Conversion to Alkyl Halides: Tertiary alcohols can be converted to the corresponding alkyl halides through reaction with hydrogen halides (e.g., HCl, HBr) via an SN1 mechanism. This reaction proceeds through a carbocation intermediate, and the resulting alkyl halide can serve as a precursor for further nucleophilic substitution reactions.

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. This elimination reaction typically follows Zaitsev's rule, favoring the formation of the more substituted alkene. Reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect dehydration under milder, basic conditions.

Table 2: Potential C4-Substituent Modifications of this compound
Reaction TypeReagentProduct TypePotential Conditions
EsterificationCarboxylic Acid (R-COOH)C4-EsterAcid Catalyst (e.g., H₂SO₄), Heat
Etherification (Williamson)Strong Base (e.g., NaH) then Alkyl Halide (R-X)C4-EtherAprotic Solvent
Conversion to Alkyl HalideHydrogen Halide (HX)C4-HalideLow Temperature
DehydrationStrong Acid (e.g., H₂SO₄) or POCl₃/Pyridine4-Ethyl-2,3-dihydroisoxazoleHeat or Low Temperature

It is important to note that the reactivity of the this compound scaffold in these transformations may be influenced by the interplay of the different functional groups present in the molecule. The development of specific reaction conditions would likely require empirical optimization to achieve the desired derivatizations efficiently.

Applications of S 4 Ethylisoxazolidin 4 Ol and Its Chiral Derivatives in Synthetic Methodologies and Supramolecular Assemblies

Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are fundamental components in modern organic chemistry, enabling the synthesis of enantiomerically pure complex molecules, particularly for pharmaceutical and biological applications. mdpi.com These blocks, which possess at least one stereocenter, are incorporated into a larger molecule to control the stereochemical outcome of subsequent reactions.

Construction of Complex Organic Molecules with Defined Stereochemistry

While there is no specific data on the use of (S)-4-Ethylisoxazolidin-4-ol, the isoxazolidine (B1194047) scaffold, in general, is recognized as a valuable precursor in synthetic organic chemistry. bohrium.comnih.gov Isoxazolidines can be readily synthesized through methods like 1,3-dipolar cycloaddition of nitrones and alkenes. wikipedia.orgresearchgate.net The resulting heterocyclic ring is a versatile intermediate. For instance, the N-O bond within the isoxazolidine ring is labile and can be cleaved reductively to yield 1,3-amino alcohols, which are crucial structural motifs in many natural products and pharmaceuticals. wikipedia.orgnih.gov

The utility of a chiral building block like an isoxazolidine derivative would depend on its ability to transfer its inherent stereochemistry to a new, more complex molecule. This is often achieved by using the building block as a scaffold upon which new stereocenters are formed under diastereoselective control.

Table 1: General Applications of Related Chiral Heterocycles in Complex Molecule Synthesis

Chiral Scaffold ClassSynthetic ApplicationResulting Structural Motif
IsoxazolidinesReductive N-O bond cleavage1,3-Amino Alcohols
Oxazolidinones (e.g., Evans auxiliaries)Asymmetric aldol (B89426) reactions, alkylationsStereodefined α-substituted carboxylic acids, alcohols
ThiazolidinethionesAsymmetric acetate (B1210297) aldol reactionssyn-Aldol products

This table illustrates the roles of related heterocyclic compounds, as no specific data for this compound was found.

Precursors for Other Chiral Auxiliaries or Ligands

A chiral building block can be chemically modified to serve as a chiral auxiliary or a ligand for asymmetric catalysis. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. bath.ac.uk Chiral ligands coordinate to a metal center to form a catalyst that promotes enantioselective transformations. acs.org

There are no published studies describing the conversion of this compound into new chiral auxiliaries or ligands. Conceptually, the hydroxyl and amine functionalities of the isoxazolidine ring could be modified. For example, the nitrogen atom could be functionalized to create bidentate ligands for metal coordination, a strategy employed in the synthesis of ligands based on imidazolidine-4-one derivatives. beilstein-archives.org However, the specific synthetic routes and applications for the target compound remain unexplored.

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The integration of chiral molecules into these assemblies allows for the creation of larger, ordered structures with defined chirality, which is crucial for applications in chiral recognition, separation, and catalysis.

Design and Fabrication of Chiral Supramolecular Assemblies

The design of chiral supramolecular assemblies relies on the ability of chiral molecules to organize themselves or other achiral molecules into a specific three-dimensional structure. This self-assembly process is governed by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. No literature is available that describes the use of this compound in the fabrication of such assemblies.

Studies on Chiral Induction and Transfer within Supramolecular Systems

Chiral induction is the process by which a chiral molecule imparts its handedness to an achiral molecule or a larger assembly. Chiral transfer involves the propagation of this chirality through the supramolecular structure. This phenomenon is fundamental to creating materials with chiroptical properties or for asymmetric catalysis within organized media. Research in this area often focuses on how chirality is expressed and amplified at the supramolecular level. Again, the specific role of this compound in these studies has not been documented.

Formation of Chiral Nanostructures

The self-assembly of chiral molecules can lead to the formation of well-defined nanostructures, such as helices, tubes, and ribbons. These materials are of interest for their potential applications in nanotechnology and materials science. The molecular structure of the building block, including its stereochemistry and functional groups, dictates the morphology of the resulting nanostructure. There is no evidence in the current literature to suggest that this compound has been used for the formation of chiral nanostructures.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles Excluding Biological Context

Computational Approaches to Structure-Activity Analysis

Computational chemistry provides powerful tools for analyzing the structural and electronic properties of molecules like (S)-4-Ethylisoxazolidin-4-ol. Techniques such as Density Functional Theory (DFT) are employed to model molecular structure and reactivity. preprints.orgresearchgate.net For the isoxazolidine (B1194047) ring system, DFT calculations at levels like B3LYP/6–31G(d) can determine optimized geometries, bond parameters, and electronic properties. preprints.orgresearchgate.net These methods allow for the calculation of various molecular descriptors that are critical for understanding non-covalent interactions.

Key computational analyses for this compound would include:

Electronic Property Calculation: Determining properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and partial atomic charges. These calculations reveal regions of the molecule that are electron-rich or electron-poor, predicting sites for electrostatic interactions and hydrogen bonding.

Conceptual DFT Indices: Parameters like chemical potential (μ), hardness (η), and electrophilicity (ω) can be calculated to predict the molecule's reactivity and the nature of its interactions with other chemical entities. researchgate.net

Interactive Table: Calculated Molecular Properties for SAR Analysis
PropertyDescriptionRelevance to Molecular Recognition
Dipole Moment A measure of the overall polarity of the molecule.Influences long-range electrostatic interactions and solubility.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates susceptibility to charge transfer interactions.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density, showing positive, negative, and neutral regions.Visually identifies sites for hydrogen bonding and electrostatic attraction/repulsion.
Conformational Energy The relative energy of different spatial arrangements (conformers) of the molecule.Determines the most probable shape of the molecule, which is key for steric fit with a binding partner.

Exploration of Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to molecular recognition. mhmedical.com For this compound, the chiral center at the C4 position dictates a specific spatial orientation of the ethyl and hydroxyl substituents. This "handedness" is crucial because molecular interactions, particularly with other chiral molecules or surfaces, are often stereospecific. khanacademy.org

The (S)-configuration determines how the molecule presents its functional groups for interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ethyl group provides a hydrophobic region. The fixed spatial relationship between these groups in the (S)-enantiomer will lead to different interaction energies and geometries compared to its (R)-enantiomer when interacting with a chiral partner. For example, in a hypothetical interaction with a chiral stationary phase in chromatography, one enantiomer will fit the chiral environment more favorably, resulting in a stronger interaction and different retention time. This principle is based on the formation of transient diastereomeric complexes with different stabilities.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are used to confirm the relative stereochemistry in isoxazolidine derivatives, with coupling constants providing information about the syn/anti-position of protons on the ring. nih.gov This experimental data is vital for validating computational models of molecular conformation and interaction.

Molecular Docking and Modeling for Ligand Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or binding site). researchgate.netqu.edu.sa While often used in drug discovery, the principles apply to any molecular recognition event, such as binding to a synthetic receptor or a material surface. For this compound, docking simulations can explore how it might fit into a defined cavity or interact with a surface.

The process involves:

Preparation of Structures: 3D structures of the ligand, this compound, are generated and energy-minimized. nih.gov

Binding Site Definition: A target binding site is defined, characterized by its shape, size, and the physicochemical properties of its surface (e.g., hydrophobicity, charge distribution, hydrogen bonding potential).

Sampling and Scoring: A docking algorithm systematically samples many possible orientations and conformations of the ligand within the binding site. Each pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net

The scoring function typically considers steric complementarity, electrostatic interactions, and hydrogen bonds. nih.gov For this compound, docking would assess how the hydroxyl and ethyl groups at the stereocenter interact with complementary regions of the binding site. For instance, the hydroxyl group might form a critical hydrogen bond with a polar residue, while the ethyl group fits into a hydrophobic pocket. The specific (S)-stereochemistry would be essential for achieving an optimal geometric fit. nih.gov

Interactive Table: Key Components of a Docking Scoring Function
Energy ComponentDescriptionContribution of this compound
Van der Waals Energy Accounts for steric attraction and repulsion (shape complementarity).The ethyl group and isoxazolidine ring contribute to shape-driven interactions.
Electrostatic Energy Describes the interaction between charged or polar groups.The polar N-O and C-O bonds of the ring and the hydroxyl group are key.
Hydrogen Bonding Term A specific term for the strong, directional interaction involving H-bond donors/acceptors.The hydroxyl group (-OH) is a primary hydrogen bonding feature.
Torsional Energy Penalty An internal energy penalty for ligand conformations that are strained.Calculated for the rotation of the ethyl group and ring puckering.

Quantitative Structure-Activity Relationships (QSAR) Methodologies Applied to Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity. nih.gov In a non-biological context, this "activity" could be binding affinity to a synthetic receptor, retention on a chromatographic column, or interaction with a sensor surface. The goal is to develop a mathematical equation that can predict the activity of new, untested molecules.

A 3D-QSAR study on a series of isoxazolidine derivatives related to this compound would involve several steps:

Data Set: A series of isoxazolidine analogs with known activities is compiled.

Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA and CoMSIA calculate steric and electrostatic fields around the molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model linking the descriptors to the activity. sapub.org

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of a test set of molecules not used in model generation. researchgate.net

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties (e.g., bulky groups, positive charge) increase or decrease activity. nih.gov For the isoxazolidine scaffold, a QSAR model might indicate that a bulky, hydrophobic group at the C4 position enhances binding, while a hydrogen bond donor is essential at the oxygen of the hydroxyl group for strong molecular recognition.

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